molecular formula C13H18N2S B15056520 4-(Indolin-2-ylmethyl)thiomorpholine

4-(Indolin-2-ylmethyl)thiomorpholine

Cat. No.: B15056520
M. Wt: 234.36 g/mol
InChI Key: YMZYTNWAJQQRRN-UHFFFAOYSA-N
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Description

Contextualization of the Indoline (B122111) Moiety as a Privileged Scaffold in Chemical Biology

The indoline framework is a vital heterocyclic motif frequently identified as a "privileged scaffold" in medicinal chemistry and chemical biology. acs.orgacs.org This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of significant biological activities. researchgate.netnih.goveurekaselect.com The indole (B1671886) scaffold, from which indoline is derived, is a key structural subunit in many alkaloids, the essential amino acid tryptophan, and various plant hormones, highlighting its evolutionary selection for biological recognition. nih.goveurekaselect.com

The versatility of the indoline ring allows it to serve as an excellent scaffold in drug discovery, mimicking peptide structures and binding reversibly to numerous enzymes. researchgate.netchula.ac.th This property provides extensive opportunities for developing novel therapeutic agents with distinct mechanisms of action. chula.ac.th Researchers have successfully designed and synthesized indoline derivatives demonstrating potent antioxidant, anti-inflammatory, antibacterial, and anticancer activities. researchgate.netacs.org For instance, certain derivatives have shown the ability to protect macrophage cells from induced cytotoxicity and reduce inflammatory markers at very low concentrations. acs.org The capacity of the indoline scaffold to be recognized by diverse biological receptors makes it a cornerstone for the target-based design of new drugs against various diseases. researchgate.net

Table 1: Examples of Biological Activities of Indoline Derivatives

Biological Activity Finding Reference Compound(s)
Antioxidant Several N-substituted indoline derivatives demonstrated potent activity, protecting macrophage cells from H₂O₂ induced cytotoxicity at picomolar to nanomolar concentrations. 3-(indolin-1-yl)-N-isopropylpropanamide
Anti-inflammatory Derivatives showed significant reduction of LPS-induced elevation of NO, TNF-α, and IL-6 in macrophages, with some being 100 times more potent than unsubstituted indoline. N-substituted indolines
Anticancer The indoline framework is utilized in constructing antitumor scaffolds that can induce antiproliferative effects through various mechanisms. Various synthetic indolines
Antibacterial Certain synthesized indoline derivatives exhibited high activity against both Gram-positive and Gram-negative bacteria. Indoline sulfonamide derivatives

Contextualization of the Thiomorpholine (B91149) Moiety as a Privileged Scaffold in Chemical Biology

Similar to indoline, the thiomorpholine ring is recognized as a privileged scaffold in medicinal chemistry, valued for its presence in compounds with multifaceted physiological activities. jchemrev.comresearchgate.net As a saturated six-membered heterocycle and a thio-analog of morpholine (B109124), thiomorpholine and its derivatives have been shown to act as bioactives against a variety of molecular targets. jchemrev.comjchemrev.com This has made the scaffold an indispensable component in the drug discovery process. researchgate.netjchemrev.com

The pharmacological profile of thiomorpholine-containing compounds is broad, encompassing antimalarial, antitubercular, antioxidant, and hypolipidemic activities. acs.orgnih.govresearchgate.net The substitution of the oxygen atom in morpholine with a sulfur atom to form thiomorpholine increases the molecule's lipophilicity and introduces a "metabolically soft spot" due to the potential for easy oxidation of the sulfur to its corresponding sulfoxide (B87167) and sulfone. mdpi.com This property can be leveraged in drug design. For example, Sutezolid, an oxazolidinone antibiotic containing a thiomorpholine moiety, is in clinical trials for treating multidrug-resistant tuberculosis and is considered a promising successor to the morpholine-containing drug Linezolid (B1675486). acs.orgnih.gov Research has also demonstrated that synthetic thiomorpholine derivatives can effectively inhibit lipid peroxidation and reduce plasma levels of triglycerides and cholesterol. nih.gov

Table 2: Examples of Biological Activities of Thiomorpholine Derivatives

Biological Activity Finding Reference Compound(s)
Hypolipidemic A synthesized derivative decreased triglyceride, total cholesterol, and low-density lipoprotein levels by 80%, 78%, and 76% respectively in hyperlipidemic rats. nih.gov N-substituted thiomorpholines nih.gov
Antioxidant Derivatives were found to inhibit ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids, with IC₅₀ values as low as 7.5 µM. nih.gov N-substituted thiomorpholines nih.gov
Antitubercular The thiomorpholine-containing drug Sutezolid is a promising antibiotic for treating multidrug-resistant tuberculosis. acs.orgnih.gov Sutezolid
Antimalarial The thiomorpholine moiety is incorporated into various active pharmaceutical ingredients due to its interesting pharmacological profile, which includes antimalarial activity. acs.orgnih.gov Various thiomorpholine derivatives

Rationale for Hybrid Scaffold Design in Advanced Synthetic Chemistry and Molecular Exploration

Molecular hybridization is a rational drug design strategy that involves combining distinct pharmacophoric units from different bioactive compounds into a single new molecule. eurekaselect.comresearchgate.nethilarispublisher.com The primary goal of this approach is to create a hybrid compound that possesses improved affinity and efficacy compared to the parent molecules. eurekaselect.comresearchgate.net This strategy can also yield molecules with modified selectivity, dual or multiple modes of action, and potentially reduced side effects. nih.govmdpi.com The covalent linking of two or more bioactive fragments aims to achieve a synergistic effect by targeting different pathways or mechanisms associated with a complex disease state. nih.govresearchgate.net

The design of 4-(Indolin-2-ylmethyl)thiomorpholine is a direct application of this principle, wedding the privileged indoline scaffold with the versatile thiomorpholine moiety. The rationale for such a hybrid is to integrate the distinct and favorable biological and physicochemical properties of each component into one chemical entity. This approach is particularly valuable in addressing multifactorial diseases like cancer or neurodegenerative disorders, where therapies targeting a single pathway often fall short. nih.govtandfonline.com By creating a single molecule that presents both pharmacophores, researchers ensure that the required components are available at the target site at the same time and in a fixed ratio, which can be crucial for optimal therapeutic outcomes. nih.gov The development of hybrid drugs represents a sophisticated evolution of combination therapy, moving from co-administration of separate drugs to a single, multifunctional agent. nih.gov

Overview of Research Trajectories for Complex Heterocyclic Systems

Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are a cornerstone of modern science and technology. openaccessjournals.comijirct.org They form the backbone of countless natural products, including nucleic acids and vitamins, and are a dominant feature in the majority of pharmaceuticals, agrochemicals, and veterinary drugs. openaccessjournals.commdpi.commsesupplies.com Consequently, research in heterocyclic chemistry is a dynamic and rapidly advancing field, driven by the continuous need for innovative therapeutic agents and novel functional materials. msesupplies.commdpi.com

A major trend in modern heterocyclic chemistry is the development of new, efficient, and sustainable synthetic methodologies. ijirct.orgamazonaws.com The implementation of metal catalysis and organocatalysis, for example, has significantly boosted the ability to construct complex heterocyclic architectures with high precision and efficiency. msesupplies.commdpi.com This allows chemists to expand the chemical and functional diversity of available heterocycles. mdpi.com Another significant research trajectory is the application of computational tools and a deeper understanding of structure-activity relationships to rationally design and optimize heterocyclic compounds for specific biological targets. mdpi.com The ongoing exploration of novel heterocyclic scaffolds and the innovative combination of existing ones, as seen in hybrid design, promise to address unmet medical needs and drive future advancements across diverse scientific and industrial domains. msesupplies.commdpi.com

Properties

Molecular Formula

C13H18N2S

Molecular Weight

234.36 g/mol

IUPAC Name

4-(2,3-dihydro-1H-indol-2-ylmethyl)thiomorpholine

InChI

InChI=1S/C13H18N2S/c1-2-4-13-11(3-1)9-12(14-13)10-15-5-7-16-8-6-15/h1-4,12,14H,5-10H2

InChI Key

YMZYTNWAJQQRRN-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CC2CC3=CC=CC=C3N2

Origin of Product

United States

Synthetic Methodologies for 4 Indolin 2 Ylmethyl Thiomorpholine and Its Structural Analogs

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 4-(indolin-2-ylmethyl)thiomorpholine reveals that the primary disconnection can be made at the C-N bond linking the indoline (B122111) and thiomorpholine (B91149) moieties. This bond is formed between the nitrogen atom of the thiomorpholine ring and the methylene (B1212753) carbon attached to the C2 position of the indoline ring. This disconnection points to two key precursors: a suitably functionalized indoline derivative at the 2-position and thiomorpholine itself.

The indoline precursor would ideally possess an electrophilic group at the 2-methyl position, such as a halide or a tosylate, to facilitate nucleophilic attack by the secondary amine of thiomorpholine. Alternatively, the indoline precursor could be an aldehyde or a related derivative at the 2-position, which could then undergo reductive amination with thiomorpholine.

The thiomorpholine precursor is the commercially available or synthetically prepared thiomorpholine ring. Therefore, the main synthetic challenges lie in the efficient construction and functionalization of the indoline core and the subsequent coupling with the thiomorpholine moiety.

Development of Synthetic Routes for the Thiomorpholine Core

Thiomorpholine is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. Several synthetic routes have been developed for the construction of the thiomorpholine ring system. jchemrev.com

One common approach involves the reaction of diethanolamine (B148213) with a sulfating agent, followed by cyclization. chemrxiv.org Another strategy utilizes the reaction of a bis(2-haloethyl)amine with a sulfide (B99878) source. chemrxiv.orgnih.gov More recent methods focus on efficiency and greener approaches. chemrxiv.orgnih.gov

The nitrogen atom of the thiomorpholine ring is a key site for functionalization, allowing for the introduction of various substituents. Standard N-alkylation reactions using alkyl halides in the presence of a base are commonly employed. For the synthesis of this compound, this would involve the reaction of thiomorpholine with a 2-(halomethyl)indoline derivative.

Furthermore, reductive amination provides another versatile method for N-substitution. This involves the reaction of thiomorpholine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This approach is particularly relevant for coupling thiomorpholine with an indoline-2-carboxaldehyde precursor. A variety of N-substituted thiomorpholine derivatives have been prepared and studied for their potential biological activities. nih.gov

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. nih.govuobaghdad.edu.iq In the context of thiomorpholine derivatization, thiomorpholine can act as the amine component. This reaction allows for the introduction of an aminomethyl group onto a suitable substrate.

While not directly applicable to the synthesis of the target compound's core linkage, Mannich-type reactions can be employed to synthesize structural analogs or to further functionalize the indoline or thiomorpholine rings. nih.gov For instance, if the indoline ring contains a position with an active hydrogen, a Mannich reaction with formaldehyde and thiomorpholine could introduce a thiomorpholinomethyl substituent. The Mannich reaction is a powerful tool for generating a diverse range of β-amino carbonyl compounds and their derivatives. mdpi.com

Nucleophilic aromatic substitution (SNA) reactions are a key method for attaching the thiomorpholine moiety to aromatic rings, particularly those activated by electron-withdrawing groups. mdpi.com While the indoline ring system is not typically considered highly activated for SNA, this strategy can be employed for the synthesis of structural analogs where the thiomorpholine is attached to an aromatic portion of the molecule.

For example, a fluorinated or chlorinated aromatic precursor can react with thiomorpholine in the presence of a base to yield the corresponding N-arylthiomorpholine derivative. mdpi.com This method has been used to synthesize precursors for various biologically active molecules. mdpi.com The reactivity of the aromatic substrate towards nucleophilic attack is a critical factor in the success of these reactions. nih.gov

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of thiomorpholine synthesis, green chemistry approaches aim to reduce the use of hazardous reagents and solvents, improve atom economy, and minimize waste generation.

One notable green approach is the use of continuous flow chemistry for the synthesis of thiomorpholine. chemrxiv.orgnih.govacs.orgnih.govchemrxiv.org This technique offers advantages such as improved safety, better process control, and scalability. chemrxiv.orgnih.gov A telescoped photochemical thiol-ene reaction followed by a cyclization sequence in a continuous flow system has been developed for the efficient production of thiomorpholine from readily available starting materials. chemrxiv.orgnih.govacs.orgnih.govchemrxiv.org

Development of Synthetic Routes for the Indoline Core and its Functionalization

The indoline scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis and functionalization. beilstein-journals.orgnih.gov The indole (B1671886) ring, a common precursor to indoline, is found in a wide array of natural products and pharmaceuticals. beilstein-journals.org

Classical methods for indole synthesis include the Fischer, Bischler, and Larock indole syntheses. beilstein-journals.org Once the indole ring is formed, it can be reduced to the corresponding indoline using various reducing agents, such as sodium borohydride in the presence of an acid or through catalytic hydrogenation.

Functionalization of the indoline core is crucial for introducing the necessary handle for coupling with thiomorpholine. Direct C-H functionalization at the C2 position of an N-protected indoline is a modern and efficient approach. organic-chemistry.org Alternatively, starting from isatin (B1672199) or oxindole (B195798), a variety of substituents can be introduced at the C2 and C3 positions. nih.gov For the synthesis of this compound, a key intermediate would be an indoline derivative with a functionalized methyl group at the C2 position. This can be achieved through various synthetic transformations, including the reduction of a 2-carboxyindoline derivative or the manipulation of a 2-formylindoline. The synthesis and structure-activity relationships of various 3-substituted indolin-2-ones have been extensively studied. nih.gov

Strategies for Indoline C-2 Functionalization

The indoline scaffold is a core structure in many bioactive compounds. While the C-3 position of the parent indole ring is electronically favored for electrophilic substitution, achieving selective functionalization at the C-2 position is a more complex challenge that necessitates specific chemical strategies. nih.gov

One of the most powerful modern techniques is the direct C-H bond activation . This approach avoids the need for pre-functionalized substrates, such as halo-indolines, thereby improving atom economy. Transition-metal catalysis, particularly with palladium (Pd), iridium (Ir), and copper (Cu), has proven effective. nih.govresearchgate.net Often, these reactions are guided by a directing group installed on the indoline nitrogen. For instance, an N-acetyl or N-benzoyl group can chelate to the metal center and position it in proximity to the C-2 hydrogen, facilitating selective C-H activation and subsequent functionalization. researchgate.net An iridium-catalyzed C-H alkylation has been developed to selectively introduce linear or branched alkyl groups at the C-2 position of N-substituted indoles. researchgate.net

Another advanced strategy involves reversing the inherent polarity of the indoline ring system, a concept known as umpolung . nih.gov Indole is an electron-rich heterocycle, making its C-2 position nucleophilic. Umpolung strategies render this position electrophilic, allowing it to react with nucleophiles. This can be achieved by modifying the indole nitrogen or using specific reagents that facilitate dearomatization, making the C-2 carbon susceptible to nucleophilic attack. nih.gov

More traditional methods, while less direct, remain valuable. These include the synthesis of an indole precursor that is subsequently reduced to indoline, or the use of a multi-step sequence starting from a pre-functionalized aniline (B41778) derivative to build the indoline ring with the desired C-2 substituent already in place. caribjscitech.com Furthermore, some protocols achieve functionalization through a one-step oxidative dehydrogenation and regioselective reaction, where an indoline is converted in situ to a more reactive indole intermediate that is immediately functionalized at the C-2 position. nih.gov

StrategyDescriptionKey FeaturesCatalyst/Reagent Examples
Direct C-H Activation Direct functionalization of the C-2 C-H bond without prior activation.High atom economy; often requires a directing group for regioselectivity.Pd(OAc)₂, [Ir(cod)Cl]₂, Cu(OAc)₂
Umpolung Inversion of the normal reactivity of the C-2 position from nucleophilic to electrophilic.Allows for reactions with nucleophiles at the C-2 position.N-oxides, specific oxidizing agents
Dehydrogenation-Functionalization In situ oxidation of indoline to an indole intermediate, followed by C-2 functionalization.One-pot procedure from readily available indolines.Pd(II) catalysts with O₂ as oxidant
Synthesis from Precursors Building the indoline ring from starting materials that already contain the C-2 functionality.Provides good control over substitution pattern.Japp-Klingemann, Fischer indole synthesis followed by reduction

Coupling Reactions for Alkyl Linker Introduction

Once the indoline core is activated at the C-2 position, the next critical step is the introduction of the methylene linker that will ultimately connect to the thiomorpholine ring. This is typically achieved through various cross-coupling reactions that form a C(sp²)-C(sp³) bond.

Reductive cross-electrophile coupling (CEC) has emerged as a powerful method that avoids the preparation of sensitive organometallic reagents. In this approach, two electrophilic partners, such as a 2-haloindoline and a halomethyl species (e.g., chloromethyl or bromomethyl derivative), are coupled in the presence of a nickel catalyst and a stoichiometric reductant, such as zinc or manganese metal. nih.gov

A related and highly versatile strategy is photoredox/nickel dual catalysis . This method uses visible light to excite a photoredox catalyst, which then engages in a redox cycle with a nickel catalyst to facilitate the cross-coupling. A key advantage of this approach is its ability to use a wider range of starting materials as alkyl sources. Beyond simple alkyl halides, alkyl carboxylic acids can be used by first converting them into redox-active esters. Similarly, primary alkyl amines can be activated by converting them into Katritzky pyridinium (B92312) salts, enabling deaminative coupling.

Direct C-H alkylation, as mentioned previously, can also be employed to introduce the linker. For example, an iridium-catalyzed reaction could potentially couple an N-protected indoline directly with a suitable alkene, followed by transformation to install the thiomorpholine group. researchgate.net

Coupling MethodIndoline PartnerLinker SourceCatalyst SystemDescription
Reductive Cross-Electrophile Coupling 2-HaloindolineAlkyl HalideNi catalyst + Metal Reductant (e.g., Zn)Couples two electrophiles, avoiding organometallic reagents.
Photoredox/Nickel Dual Catalysis 2-HaloindolineAlkyl Halide, Redox-Active Ester, Katritzky SaltIr or Ru photocatalyst + Ni catalystUses light to enable coupling with diverse, readily available alkyl sources.
Direct C-H Alkylation N-Protected IndolineAlkeneIr catalystForms the C-C bond directly from a C-H bond, offering high step economy.

Convergent and Divergent Synthetic Strategies for the Integrated Scaffold

A convergent synthetic strategy involves the independent synthesis of two or more complex fragments, which are then combined in a late-stage step to form the final product. nih.gov For this compound, this would typically involve:

Fragment A Synthesis: Preparation of a functionalized indoline core, such as N-protected 2-(chloromethyl)indoline or 2-(tosyloxymethyl)indoline.

Fragment B Synthesis: Preparation of thiomorpholine. nih.govchemrxiv.org

Coupling: A final nucleophilic substitution reaction where the nitrogen atom of thiomorpholine displaces the leaving group on the indoline methyl linker. This approach is often highly efficient for accessing a specific target molecule as it maximizes the efficiency of each step and delays the joining of complex intermediates.

In contrast, a divergent synthetic strategy begins with a common core intermediate that serves as a branching point to generate a variety of structurally related molecules. digitellinc.comnih.gov This approach is exceptionally valuable in medicinal chemistry for exploring structure-activity relationships (SAR). digitellinc.com A divergent synthesis of this compound and its analogs would proceed as follows:

Common Intermediate Synthesis: Preparation of a key intermediate, such as N-protected 2-(bromomethyl)indoline.

Diversification: This single intermediate is then reacted with a library of different nucleophiles. Reaction with thiomorpholine yields the target compound, while parallel reactions with other heterocycles like morpholine (B109124), piperazine, or various substituted amines would efficiently generate a library of structural analogs. This strategy allows for the rapid exploration of chemical space around a privileged scaffold. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields in Complex Heterocycle Synthesis

The successful synthesis of a complex molecule like this compound rarely succeeds on the first attempt with high efficiency. A critical phase in any synthetic route is the optimization of reaction conditions to maximize yield, minimize side products, and ensure scalability and reproducibility. researchgate.netresearchgate.net This process involves systematically varying key parameters for crucial steps, such as the C-2 functionalization or the final coupling reaction.

Key parameters for optimization include:

Catalyst and Ligand: In metal-catalyzed reactions, the choice of the metal (e.g., Pd, Ni, Cu) and its associated ligands is paramount. Ligands can influence the catalyst's stability, solubility, and electronic properties, which in turn affect reaction rate and selectivity. For example, in palladium-catalyzed cross-coupling, changing from a monodentate to a bidentate phosphine (B1218219) ligand, or altering the ligand's bite angle, can dramatically alter the reaction's outcome. acs.orgorganic-chemistry.org

Solvent: The solvent can affect substrate solubility, reagent stability, and reaction rates. A screen of different solvents, from polar aprotic (e.g., DMF, DMSO, acetonitrile) to nonpolar (e.g., toluene, THF), is often necessary to find the optimal medium. scielo.br

Temperature: Reaction kinetics are highly dependent on temperature. While higher temperatures can accelerate slow reactions, they can also lead to decomposition or the formation of undesired byproducts. A careful study is needed to find the ideal balance. acs.org

Base and Additives: Many reactions require a base to neutralize acidic byproducts or to act as a crucial component in the catalytic cycle. The nature of the base (e.g., organic vs. inorganic, strong vs. weak) and its stoichiometry must be optimized. Other additives, like oxidants or reductants, may also be required. scielo.br

The following table provides a hypothetical example of an optimization study for a key Suzuki coupling step to form a C-2 alkylated indoline intermediate.

Table: Hypothetical Optimization of a Suzuki Coupling for C-2 Alkylation of Indoline

EntryPd CatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene10035
2Pd₂(dba)₃PPh₃K₂CO₃Toluene10048
3Pd₂(dba)₃SPhosK₂CO₃Toluene10075
4Pd₂(dba)₃SPhosCs₂CO₃Toluene10088
5Pd₂(dba)₃SPhosCs₂CO₃Dioxane10092
6Pd₂(dba)₃SPhosCs₂CO₃Dioxane8085

This systematic approach allows chemists to identify the optimal set of conditions (Entry 5) that provides the highest yield, which is crucial for the efficient synthesis of complex heterocyclic targets.

Advanced Spectroscopic and Structural Characterization Techniques for 4 Indolin 2 Ylmethyl Thiomorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 4-(Indolin-2-ylmethyl)thiomorpholine in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous determination of its chemical structure.

In ¹H NMR spectroscopy, the protons of the indoline (B122111) and thiomorpholine (B91149) rings, as well as the methylene (B1212753) bridge, exhibit characteristic chemical shifts and coupling patterns. The aromatic protons on the indoline ring typically appear in the downfield region, while the aliphatic protons of the thiomorpholine and indoline rings resonate at higher fields.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment, distinguishing between aromatic, aliphatic, and carbons adjacent to heteroatoms (nitrogen and sulfur).

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to identify adjacent protons within the spin systems of the indoline and thiomorpholine rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is key to connecting the different fragments of the molecule by showing correlations between protons and carbons over two to three bonds, such as connecting the methylene bridge to both the indoline and thiomorpholine moieties.

Table 1: Hypothetical ¹H NMR Data for this compound This table is based on expected values for similar structures and is for illustrative purposes.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indoline-NH ~5.0-6.0 br s -
Indoline-Ar-H ~6.5-7.2 m -
Indoline-H2 ~3.5-4.0 m -
Methylene-CH₂ ~2.8-3.2 m -
Thiomorpholine-N-CH₂ ~2.6-2.9 t ~5.0

Table 2: Hypothetical ¹³C NMR Data for this compound This table is based on expected values for similar structures and is for illustrative purposes.

Carbon Assignment Chemical Shift (δ, ppm)
Indoline-Ar-C (quaternary) ~140-150
Indoline-Ar-CH ~110-130
Indoline-C2 ~60-70
Methylene-CH₂ ~55-65
Thiomorpholine-N-CH₂ ~50-55

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the precise molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule with high accuracy.

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of the compound would show a molecular ion peak (M⁺) or a pseudomolecular ion peak ([M+H]⁺), respectively, corresponding to its molecular weight. The fragmentation pattern observed in the MS/MS spectrum is characteristic of the molecule's structure. Common fragmentation pathways for this compound would likely involve cleavage of the bond between the methylene bridge and the thiomorpholine ring, leading to the formation of an indolin-2-ylmethyl cation or a thiomorpholine radical cation. Another potential fragmentation would be the cleavage at the C2-methylene bond of the indoline ring. The analysis of these fragment ions helps to confirm the connectivity of the different structural units. scirp.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is based on common fragmentation patterns of related structures.

m/z Value (Predicted) Ion Structure
234 [M]⁺ (Molecular Ion)
132 [Indolin-2-ylmethyl]⁺
131 [Indoline-CH₂]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands would include:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine in the indoline ring.

Aromatic C-H Stretch: Absorptions typically appearing just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: Strong absorptions in the 2800-3000 cm⁻¹ region, arising from the methylene groups of the indoline and thiomorpholine rings.

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region, indicative of the benzene (B151609) ring of the indoline moiety.

C-N Stretch: Bands in the 1250-1350 cm⁻¹ range.

C-S Stretch: Weaker absorptions typically found in the fingerprint region (600-800 cm⁻¹).

Table 4: Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Indoline) 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2800 - 3000 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. This technique yields a three-dimensional model of the molecule, from which exact bond lengths, bond angles, and torsion angles can be determined.

A single-crystal X-ray diffraction study would reveal the conformation of both the indoline and thiomorpholine rings. The thiomorpholine ring is expected to adopt a stable chair conformation. mdpi.comresearchgate.net The analysis would also detail the relative orientation of the indoline and thiomorpholine moieties with respect to the methylene linker. Furthermore, X-ray crystallography elucidates the packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds (e.g., involving the indoline N-H group) or van der Waals forces that stabilize the crystal structure. mdpi.com

Vibrational Spectroscopy Applications for Conformational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, can be used in conjunction with computational methods to study the conformational landscape of this compound. While the thiomorpholine ring is expected to predominantly exist in a chair conformation, different orientations of the indolin-2-ylmethyl substituent (axial vs. equatorial) and rotation around the single bonds could lead to various stable conformers.

By comparing the experimental IR and Raman spectra with theoretical spectra calculated for different possible conformers (using methods like Density Functional Theory, DFT), the most likely conformation present in the sample can be identified. nih.govnih.gov The vibrational frequencies are sensitive to the molecular geometry, and a good match between the calculated and experimental spectra provides strong evidence for a particular conformational preference. This analysis can reveal subtle structural details that are not accessible from one-dimensional NMR alone. nih.gov

Computational Chemistry and in Silico Investigations of 4 Indolin 2 Ylmethyl Thiomorpholine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to predicting the intrinsic properties of a molecule. These methods model the electron distribution and energy levels to forecast geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netscispace.comnih.gov It allows for the calculation of the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the lowest energy conformation. For molecules like 4-(Indolin-2-ylmethyl)thiomorpholine, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial as the molecule's shape dictates its ability to fit into the active sites of proteins.

Beyond geometry, DFT is used to determine key electronic properties that govern a molecule's behavior. e3s-conferences.orgnih.gov These properties include dipole moment, polarizability, and the energies of molecular orbitals. Such calculations have been performed on various indole (B1671886) and indoline (B122111) derivatives to understand the influence of different substituents on the electronic environment of the molecule. researchgate.netnih.gov For instance, analysis of related heterocyclic systems provides insight into how the electron-donating indoline nitrogen and the thiomorpholine (B91149) ring collectively influence the electronic properties of the entire structure.

Table 1: Representative Electronic Properties Calculated via DFT for Heterocyclic Compounds

PropertyDescriptionTypical Significance
Total Energy The total electronic energy of the molecule in its optimized geometry.Indicates the relative stability of different conformations.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and the nature of intermolecular interactions.
Polarizability The ability of the electron cloud to be distorted by an external electric field.Relates to the molecule's ability to engage in non-covalent interactions.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Associated with the molecule's ability to donate electrons (nucleophilicity). youtube.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Associated with the molecule's ability to accept electrons (electrophilicity). youtube.com

This table represents typical parameters obtained from DFT calculations for organic molecules and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping and Local Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. nih.govwolfram.com It is generated by calculating the electrostatic potential at different points on the electron density surface. wolfram.com MEP maps are color-coded to identify regions of varying electron density: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. researchgate.netproteopedia.org Green and yellow areas represent regions of neutral or intermediate potential. mdpi.com

For this compound, an MEP map would likely highlight negative potential around the nitrogen and sulfur atoms of the thiomorpholine ring and the nitrogen of the indoline ring, indicating these are potential sites for hydrogen bonding or interaction with positively charged species. researchgate.net Conversely, the hydrogen atoms attached to the indoline nitrogen would likely show a positive potential, marking them as potential hydrogen bond donors. researchgate.net This information is invaluable for predicting how the molecule will orient itself when approaching a biological target. nih.gov

Local reactivity descriptors, also derived from quantum chemical calculations, provide quantitative measures of reactivity at specific atomic sites. Parameters like Fukui functions can pinpoint which atoms are most likely to act as electrophiles or nucleophiles, complementing the qualitative insights from MEP maps. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Chemical Transformations

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. sapub.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In contrast, a large energy gap implies higher stability. For this compound, FMO analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution. The analysis would reveal which parts of the molecule are primarily involved in electron-donating (HOMO) and electron-accepting (LUMO) interactions, thereby predicting its behavior in chemical transformations. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While quantum chemistry describes the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how it interacts with specific biological targets, such as proteins or enzymes. nih.gov

Binding Affinity Prediction and Conformational Analysis in Protein Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ajchem-a.com The process involves sampling numerous possible conformations of the ligand within the receptor's active site and scoring them based on their binding affinity. researchgate.net This score, often expressed as a binding energy (e.g., in kcal/mol), estimates the strength of the ligand-receptor interaction. ajchem-a.com Docking studies on various indole and indoline derivatives have been used to identify them as potential inhibitors for targets like tubulin and various kinases. researchgate.netnih.govnih.gov

For this compound, a docking study would involve placing the molecule into the binding site of a selected protein target. The algorithm would then explore different poses and score them, with the lowest energy score indicating the most probable binding mode. ajchem-a.com

Table 2: Illustrative Molecular Docking Results for Indole Derivatives Against a Kinase Target

CompoundDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Indole Derivative A -11.35LYS360, ARG120Hydrogen Bond
Indole Derivative B -10.80MET535, LEU117Hydrophobic Interaction
Indole Derivative C -9.50TYR355Hydrogen Bond, π-π Stacking
Reference Inhibitor -6.89LYS360, ALA527Hydrogen Bond

Data is hypothetical and adapted from findings for indole derivatives to illustrate typical docking results. ajchem-a.com

Exploration of Interaction Motifs with Biological Macromolecules

Once a promising binding pose is identified through docking, it can be analyzed to understand the specific molecular interactions that stabilize the complex. These interactions, or motifs, are crucial for ligand affinity and selectivity. Common interaction motifs include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the indoline) and acceptors (like oxygen or nitrogen atoms in the protein's amino acid residues). mdpi.com

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the benzene (B151609) ring of the indoline) and hydrophobic pockets in the protein. nih.gov

π-π Stacking: An interaction between aromatic rings, which is possible for the indoline scaffold. mdpi.com

Cation-π Interactions: An electrostatic interaction between a cation (e.g., a positively charged amino acid residue) and the electron-rich π system of an aromatic ring. nih.gov

To further validate the stability of these interactions, Molecular Dynamics (MD) simulations are often employed. mdpi.comyoutube.com MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. mdpi.com This technique can confirm whether the key interactions identified in docking are maintained over a period of nanoseconds, thus assessing the stability of the complex. nih.govresearchgate.net

Conformational Analysis and Stereochemical Considerations using Computational Methods

The three-dimensional structure of a molecule is critical to its biological activity. For this compound, computational methods are essential for understanding its conformational landscape and stereochemical properties. This involves analyzing the spatial arrangement of its constituent rings and the linker connecting them.

The thiomorpholine ring, a six-membered saturated heterocycle, is known to adopt a low-energy chair conformation, similar to cyclohexane. Computational studies on thiomorpholine and its derivatives consistently identify the chair form as the most stable, significantly lower in energy than boat or twist-boat conformations. Within the chair conformation, substituents on the nitrogen atom can occupy either an axial or equatorial position. The preferred orientation is influenced by steric and electronic factors. For the sizable indolin-2-ylmethyl substituent, the equatorial position is generally favored to minimize steric hindrance.

The indoline ring system is largely planar, but the saturated five-membered ring introduces a degree of flexibility. The key stereochemical feature of this compound is the chiral center at the C2 position of the indoline ring. This means the compound can exist as two enantiomers, (R)-4-(indolin-2-ylmethyl)thiomorpholine and (S)-4-(indolin-2-ylmethyl)thiomorpholine. These enantiomers will have identical physical properties except for their interaction with polarized light and other chiral molecules, which can lead to significant differences in biological activity.

A systematic conformational search would typically involve rotating the key single bonds and calculating the energy of each resulting conformation. The results of such an analysis can be summarized in a Ramachandran-like plot, showing the low-energy regions as a function of the key dihedral angles.

Dihedral AngleDescriptionExpected Low-Energy ValuesComputational Method
C3-C2-CH₂-NDefines the orientation of the thiomorpholine group relative to the indoline ring~60°, 180°, -60° (staggered conformations)Molecular Mechanics, DFT
C2-CH₂-N-C3'Defines the rotation around the methylene-nitrogen bondDependent on thiomorpholine ring puckeringMolecular Mechanics, DFT
C2-N1-C7a-C3aPuckering of the five-membered ring in indolineVaries, defines envelope or twist conformationsAb initio, DFT

This table presents a hypothetical summary of key parameters for the computational analysis of this compound, based on general principles of conformational analysis.

Scaffold Hopping and Lead Optimization Principles in In Silico Chemical Spaceresearchgate.netnih.govnih.govbiosolveit.de

In the realm of drug discovery, exploring novel chemical structures with desired biological activity is paramount. In silico techniques such as scaffold hopping and lead optimization are powerful strategies to achieve this. nih.gov

Scaffold Hopping refers to the computational search for new molecular cores (scaffolds) that can mimic the biological activity of a known active compound, despite having a structurally different framework. researchgate.nettandfonline.com The underlying principle is that the biological activity is primarily dictated by the three-dimensional arrangement of key interacting groups (the pharmacophore), rather than the scaffold that holds them in place. tandfonline.com For a molecule like this compound, a scaffold hopping approach could aim to replace either the indoline or the thiomorpholine ring with other cyclic or acyclic structures while preserving the essential pharmacophoric features.

Computational methods for scaffold hopping can be broadly categorized:

Pharmacophore-based searching: A 3D pharmacophore model is generated from the active conformation of the starting molecule. This model is then used to screen large virtual libraries for compounds that match the pharmacophore, regardless of their underlying scaffold.

Shape-based screening: This method uses the 3D shape of the query molecule as a template to find other molecules with a similar shape. The assumption is that shape similarity can correlate with similar biological activity.

Fragment-based replacement: In this approach, the scaffold of the original molecule is computationally excised, and virtual fragment libraries are searched for replacements that can be linked to the original side chains in a geometrically feasible manner.

Lead Optimization is the iterative process of modifying a "hit" or "lead" compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. patsnap.comarxiv.org Computational methods play a crucial role in guiding these modifications, saving time and resources compared to traditional synthetic chemistry alone. patsnap.com

Key computational approaches in lead optimization include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It is used to understand the binding mode of a lead compound and to design modifications that enhance binding affinity.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous computational methods based on molecular dynamics simulations that can provide accurate predictions of the change in binding affinity resulting from small chemical modifications to a lead compound.

StrategyPrincipleApplication to this compound
Scaffold Hopping Replacing the core structure while maintaining key interactions. tandfonline.comReplace the indoline or thiomorpholine moiety with bioisosteric rings.
Lead Optimization Iteratively modifying a compound to improve its properties. patsnap.comIntroduce substituents on the indoline or thiomorpholine rings to enhance target binding or improve ADME properties.

In Silico Assessment of Chemical Space and Scaffold Design Principlesresearchgate.netnih.govnih.govbiosolveit.de

Chemical space is a concept that encompasses all possible molecules. nih.gov Given its vastness, estimated to contain over 10^60 molecules, its exploration requires computational methods. In silico assessment of chemical space aims to navigate this immense territory to identify novel molecules with desirable properties. nih.gov

Computational tools are used to analyze and compare chemical spaces represented by different compound libraries. This is often achieved by calculating a set of molecular descriptors for each molecule, which are numerical representations of its chemical and physical properties. These descriptors can include:

Physicochemical properties: Molecular weight, logP, number of hydrogen bond donors/acceptors.

Topological descriptors: Indices that describe the connectivity of the atoms in the molecule.

3D descriptors: Properties derived from the three-dimensional conformation of the molecule, such as molecular shape and volume.

By plotting molecules in a multi-dimensional space defined by these descriptors, the diversity and coverage of different chemical libraries can be compared. Machine learning and artificial intelligence are increasingly being used to analyze these vast datasets and to generate new molecules in promising regions of chemical space. researchgate.net

For a compound like this compound, the indoline and thiomorpholine rings represent "privileged scaffolds" in medicinal chemistry, meaning they are found in a number of biologically active compounds. In silico methods can be used to explore the chemical space around these scaffolds by:

Virtual library enumeration: Computationally generating all possible derivatives of a scaffold by attaching a predefined set of side chains.

De novo design: Using algorithms to design novel molecules from scratch that fit a specific binding site or possess desired properties. These methods can generate entirely new scaffolds.

The principles of scaffold design involve selecting cores that are synthetically accessible, possess favorable physicochemical properties (drug-likeness), and can present functional groups in a variety of spatial arrangements to interact with biological targets.

Computational Tool/MethodPurpose in Chemical Space Assessment
Principal Component Analysis (PCA)Dimensionality reduction to visualize high-dimensional descriptor space.
Tanimoto SimilarityQuantifying the structural similarity between molecules.
Generative Models (e.g., GANs, VAEs)Generating novel molecular structures within a defined chemical space.
Molecular Docking and ScoringEvaluating the potential of virtual compounds to bind to a target protein.

Reactivity and Derivatization of 4 Indolin 2 Ylmethyl Thiomorpholine

Investigation of Intramolecular and Intermolecular Reaction Pathways and Mechanisms

The reactivity of 4-(Indolin-2-ylmethyl)thiomorpholine is characterized by the nucleophilic nature of its nitrogen and sulfur atoms and the reactivity of the indoline (B122111) ring. The secondary amine of the indoline moiety is a prime site for intermolecular reactions such as alkylation, acylation, and sulfonylation. For instance, selective activation of a sulfonamide nitrogen with triethylamine (B128534) has been employed in the synthesis of related analogues. nih.gov

The tertiary amine of the thiomorpholine (B91149) ring can also participate in intermolecular reactions, such as alkylation, to form quaternary ammonium (B1175870) salts. Furthermore, the sulfur atom is nucleophilic and can react with alkyl halides to yield ternary sulfonium (B1226848) salts. libretexts.org

A significant reaction pathway for the indoline moiety is dehydrogenation, or aromatization, to form the corresponding indole (B1671886) structure. This transformation can be catalyzed by enzymes such as cytochrome P450, as observed in the metabolism of other indoline-containing compounds. nih.gov This conversion from an indoline to an indole can dramatically alter the compound's biological activity and subsequent metabolic fate. nih.gov

Functional Group Transformations on the Indoline Moiety

The indoline portion of the molecule offers several avenues for functional group transformations. The nitrogen atom can be readily acylated or sulfonylated to introduce a variety of substituents.

The aromatic ring of the indoline system is susceptible to electrophilic aromatic substitution. The existing substituents (the secondary amine and the alkyl chain) generally direct incoming electrophiles to the C5 and C7 positions. Synthetic routes have been developed for analogues of similar compounds that involve reacting a cyclic imine with various aryl hydrazines to modify the aromatic portion of the indoline ring. nih.gov Additionally, metabolic studies on related indoline structures have identified hydroxylation and epoxidation as possible transformations on the aromatic ring. nih.gov A key transformation is the oxidation of the indoline ring to an indole, a reaction that can significantly impact the molecule's electronic properties and biological interactions. nih.gov

Functional Group Transformations on the Thiomorpholine Moiety, including Sulfur Oxidation States

The thiomorpholine moiety is notable for the reactivity of its sulfur atom. The sulfur atom in thiomorpholine is considered a "metabolically soft spot" because it is easily oxidized. mdpi.com This property is frequently exploited in medicinal chemistry. The sulfide (B99878) can be oxidized to a sulfoxide (B87167) and further to a sulfone. mdpi.com

Sulfur can exist in a range of oxidation states, from –2 in sulfides to +6 in sulfones. libretexts.orgambeed.com The oxidation of the thiomorpholine sulfide (oxidation state -2) to a sulfoxide introduces a +4 oxidation state on the sulfur, while further oxidation to the sulfone results in a +6 oxidation state. libretexts.orgresearchgate.net This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peracids. libretexts.org The introduction of oxygen atoms to the sulfur significantly alters the polarity, solubility, and hydrogen-bonding capacity of the molecule, which can have profound effects on its biological activity. jchemrev.com For example, in the development of oxazolidinone antibiotics, the morpholine (B109124) ring of linezolid (B1675486) was replaced with thiomorpholine S-oxide and thiomorpholine S,S-dioxide to modulate its activity profile. jchemrev.com

Studies on Regioselectivity and Stereoselectivity in Chemical Transformations

The chemical transformations of this compound are governed by principles of regioselectivity and stereoselectivity. The C2 position of the indoline ring is a chiral center, meaning the molecule exists as a pair of enantiomers. Reactions involving this center or the creation of new stereocenters must consider the stereochemical outcome.

A key stereochemical aspect arises from the oxidation of the thiomorpholine ring. The oxidation of the sulfide to a sulfoxide creates a new chiral center at the sulfur atom, as sulfoxides adopt a stable pyramidal geometry. libretexts.org This results in the formation of diastereomers if the starting material is enantiomerically pure.

Regioselectivity is a critical consideration in reactions involving the aromatic portion of the indoline ring. The outcome of electrophilic substitution reactions is directed by the activating, ortho-, para-directing amino group and the deactivating alkyl substituent. The precise location of substitution can be crucial for biological activity, as demonstrated in related compounds where moving a halogen substituent from one position to another on the indoline ring significantly reduced its desired effect. nih.gov In the synthesis of related heterocyclic systems, controlling regioselectivity can be challenging, sometimes leading to mixtures of isomers. researchgate.net However, highly regioselective methods, such as certain intramolecular cyclization reactions, have been developed for the synthesis of substituted thiomorpholines. researchgate.net

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies at a Molecular Level

The systematic synthesis of analogs is a cornerstone of medicinal chemistry, used to probe the structure-activity relationship (SAR) and optimize the properties of a lead compound. For molecules like this compound, this involves targeted modifications to both the indoline and thiomorpholine rings.

Systematic Modifications on the Indoline Ring System

SAR studies on complex molecules containing an indoline core have revealed that the substitution pattern on the aromatic ring is critical for activity. Research on a tricyclic indoline resistance-modifying agent demonstrated that a halogen at the 5-position (analogous to R2 in the table below) is necessary for its biological function. nih.gov

Key findings from these SAR studies include:

Necessity of a Halogen: Replacing the 5-bromo substituent with a methyl group, a methoxy (B1213986) group, or a hydrogen atom led to a significant loss of activity. nih.gov

Positional Importance: Moving the bromine substituent to other positions on the indoline ring (e.g., 4, 6, or 7-position) also greatly diminished its activity. nih.gov

Halogen Identity: While bromine at the 5-position was found to be optimal for activity, replacing it with chlorine resulted in slightly reduced activity but also significantly lower toxicity against mammalian cells. nih.gov

Disubstitution: The addition of a second halogen at the 7-position was also explored. A 7-fluoro substituent reduced activity when a chlorine was at the 5-position, but a 7-chloro substituent was tolerated. nih.gov

Table 1: SAR of Modifications on the Indoline Ring of a Related Resistance-Modifying Agent nih.gov
Analog Modification (at 5-Position)Resulting Activity
-Br (Parent)Optimal
-ClSlightly Reduced Activity, Lower Toxicity
-CH3Abolished/Greatly Diminished
-OCH3Abolished/Greatly Diminished
-HAbolished/Greatly Diminished
-Br moved to 4, 6, or 7-positionSignificantly Reduced

Systematic Modifications on the Thiomorpholine Ring System

The thiomorpholine ring offers fewer positions for modification, with the primary sites being the nitrogen and sulfur atoms. In studies of related complex structures, modification of the nitrogen atom, such as through acylation, was found to abolish biological activity, suggesting this position is crucial for interaction with its biological target. nih.gov

The most significant and widely explored modification of the thiomorpholine ring is the oxidation of the sulfur atom. This strategy is used to alter the compound's physicochemical properties, such as polarity and hydrogen bonding potential. The impact of this modification is highly dependent on the specific biological target. For example, in the development of antibiotics, analogs containing thiomorpholine S-oxide and S,S-dioxide were synthesized to evaluate their antibacterial efficacy. jchemrev.com The replacement of a morpholine with a thiomorpholine is a common tactic in drug design to increase lipophilicity. mdpi.com

Table 2: Common Modifications on the Thiomorpholine Moiety for SAR Studies
ModificationRationale / Potential ImpactReference Example
Sulfur Oxidation (S→S=O)Increases polarity; introduces H-bond acceptor; creates chiral centerModification of linezolid analog jchemrev.com
Sulfur Oxidation (S→SO2)Further increases polarity; introduces strong H-bond acceptorModification of linezolid analog jchemrev.com
N-Alkylation / AcylationAlters basicity and steric profileCan lead to loss of activity in some systems nih.gov

Variations and Conformational Flexibility of the Alkyl Linker

The conformational flexibility of the alkyl chain in heterocyclic compounds is a significant determinant of their molecular dynamics and interactions. nih.govrsc.org The single bonds of the methylene (B1212753) linker in this compound permit free rotation, leading to a multitude of possible conformations. However, steric hindrance and intramolecular interactions will favor certain low-energy conformations.

The thiomorpholine ring itself typically adopts a stable chair conformation. mdpi.com The substituent at the nitrogen atom can occupy either an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric strain. The indoline ring system is largely planar. The orientation of the thiomorpholinomethyl substituent at the 2-position of the indoline ring can be influenced by the substituents on the indoline nucleus.

Variations of the Alkyl Linker

Systematic variations of the alkyl linker can be explored to modulate the conformational flexibility and the distance and orientation between the indoline and thiomorpholine moieties. These modifications can have a significant impact on the molecule's ability to interact with biological targets.

Introduction of Rigidity: Conversely, introducing rigid elements into the linker, such as a double bond or a small ring, would restrict conformational freedom. This can be a useful strategy to lock the molecule into a specific, biologically active conformation.

Substitution on the Linker: Introducing substituents on the alkyl linker would create stereocenters and could favor specific rotamers due to steric hindrance, thus influencing the preferred conformation.

The following interactive data table illustrates hypothetical variations of the alkyl linker and their potential impact on the conformational properties of this compound analogs.

Linker VariationNumber of Rotatable BondsExpected FlexibilityPotential Conformational Impact
Methylene (-CH2-)2ModerateAllows for significant reorientation of the two ring systems.
Ethylene (-CH2-CH2-)3HighIncreased distance and flexibility between the heterocyclic moieties.
Propylene (-CH2-CH2-CH2-)4Very HighFurther increased distance and conformational freedom.
Methyl-substituted methylene (-CH(CH3)-)2ReducedSteric hindrance from the methyl group would favor specific rotamers.
Vinylene (-CH=CH-)1LowThe double bond restricts rotation, leading to a more rigid structure.

Conformational Flexibility and its Implications

In drug design, tuning the flexibility of a linker is a common strategy to optimize the binding affinity and selectivity of a ligand. A linker that is too rigid may prevent the molecule from adopting the optimal binding pose, while a linker that is too flexible may result in a significant loss of entropy upon binding, which can decrease the binding affinity. Therefore, a balance between flexibility and pre-organization is often sought.

While detailed experimental or computational studies on the conformational flexibility of the alkyl linker in this compound are not extensively documented in the available literature, the principles of conformational analysis of small molecules provide a solid framework for understanding its likely behavior and for guiding the design of new analogs with modified linkers.

Investigation of Molecular Mechanisms of Action Associated with the Scaffolds

Exploration of Potential Protein Kinase Modulation via Indolinone Derivatives

The indolinone scaffold is a well-established pharmacophore in the realm of protein kinase inhibition. nih.govresearchgate.net Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Indolinone derivatives have been successfully developed as inhibitors of various protein kinases, and it is plausible that 4-(Indolin-2-ylmethyl)thiomorpholine could exhibit similar properties. wipo.intbenthamscience.com

Indolinone-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. nih.govresearchgate.net The indolinone core itself is crucial for this interaction, often forming key hydrogen bonds with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. aacrjournals.org For instance, the nitrogen and oxygen atoms of the oxindole (B195798) core can form hydrogen bonds with the peptide backbone of specific amino acids in the hinge region, such as glutamic acid and cysteine. aacrjournals.org

The specificity of indolinone derivatives for different kinases is determined by the substituents on the indolinone ring. These substituents can form additional interactions with other regions of the ATP-binding site, such as the hydrophobic pocket, the ribose binding pocket, and the phosphate-binding region. For example, the addition of a propionate (B1217596) moiety to the indolinone core has been shown to increase potency by interacting with the peptide amide of aspartic acid and the side chain of asparagine in the active site of Kit kinase. aacrjournals.org The diverse chemical space that can be explored by modifying these substituents allows for the fine-tuning of the inhibitor's selectivity profile.

Examples of Indolinone Derivatives and their Target Kinases
Indolinone DerivativeTarget Kinase(s)Key Binding Interactions
SunitinibVEGFR, PDGFR, c-KitHydrogen bonds with the hinge region; interactions with the hydrophobic pocket.
SU6597Kit KinaseHydrogen bonds with Glu671 and Cys673; carboxylate interaction with Asp677 and Asn680. aacrjournals.org
IndirubinCDK-2Hydrogen bonds with Glu81 and Leu83. mdpi.com
Compound 20 (a novel indolinone derivative)VEGFR-2Binds to the ATP binding pocket and the regulatory domain. mdpi.com

The binding of an indolinone inhibitor to the ATP-binding site can induce conformational changes in the target kinase. nih.gov These changes can lock the kinase in an inactive conformation, preventing it from binding to ATP and phosphorylating its substrates. nih.gov One common conformational change induced by ligands is a hinge-like motion that closes a cleft between two domains of the protein. nih.gov

For example, the binding of some inhibitors can stabilize the "DFG-out" conformation of the activation loop, a key regulatory element in many kinases. In this conformation, the aspartate (D), phenylalanine (F), and glycine (B1666218) (G) motif of the activation loop is flipped out of its active conformation, rendering the kinase inactive. The ability of an indolinone derivative to induce or stabilize specific inactive conformations can contribute to its potency and selectivity.

Analysis of Transient Receptor Potential Channel Interactions through Thiomorpholine-Containing Structures

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that are involved in a wide range of sensory processes, including the perception of temperature, pain, and taste. frontiersin.org While there is a lack of direct evidence for the interaction of thiomorpholine-containing structures with TRP channels, the general principles of TRP channel modulation by small molecules can be considered.

The binding sites for agonists and antagonists on TRP channels are varied and can be located in different domains of the channel protein. nih.gov Some ligands bind to the transmembrane domains, while others interact with the intracellular N- and C-termini. For example, the binding site for the well-known TRPA1 antagonist, HC-030031, is located in a pocket formed by the TRP-like domain and the pre-S1, S4, and S5 helices of one subunit. mdpi.com

The chemical nature of the ligand plays a crucial role in its interaction with the binding site. For instance, electrophilic agonists of TRPA1 can covalently modify cysteine residues in the N-terminus of the channel. nih.gov Non-electrophilic ligands, on the other hand, rely on non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces to bind to their target sites. The thiomorpholine (B91149) moiety, with its sulfur and nitrogen atoms, could potentially engage in hydrogen bonding and other non-covalent interactions within a TRP channel binding pocket.

The binding of a ligand to a TRP channel can modulate its gating, which is the process of opening and closing the ion permeation pore. frontiersin.org Agonists typically promote the open state of the channel, leading to an influx of ions and cellular depolarization. researchgate.net Antagonists, conversely, stabilize the closed state of the channel, preventing its activation. researchgate.net

The mechanisms by which ligands modulate TRP channel gating are complex and can involve several conformational changes within the channel protein. mdpi.com These can include movements of the transmembrane helices that form the pore, as well as rearrangements of the intracellular domains that are coupled to the pore. mdpi.com Some ligands may act as allosteric modulators, binding to a site distinct from the primary activation gate and influencing the channel's sensitivity to other stimuli. nih.gov The binding of a ligand can also induce changes in the structural fluctuations of the channel, with agonists sometimes enhancing these fluctuations and antagonists suppressing them. nih.gov

Investigation of DNA Interaction Modalities Inspired by Related Analogs

The indoline (B122111) scaffold, a core component of this compound, is found in a number of molecules that have been shown to interact with DNA. nih.gov This suggests that this compound could also have the potential to bind to DNA.

Molecules containing an indole (B1671886) nucleus have been shown to interact with DNA primarily through non-covalent interactions. mdpi.com The planar indole ring can intercalate between the base pairs of the DNA double helix, or it can bind to the minor groove of the DNA. mdpi.comresearchgate.net The mode of binding is often influenced by the nature and position of the substituents on the indole ring.

Experimental and theoretical studies have indicated that many indole derivatives favor binding in the minor groove of DNA. researchgate.net The interactions that stabilize this binding include hydrogen bonds between the ligand and the DNA bases, as well as hydrophobic and van der Waals interactions. mdpi.com For example, the NH group of the indole ring can act as a hydrogen bond donor. mdpi.com The presence of basic side chains, such as the thiomorpholine group in this compound, could further enhance DNA binding through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

DNA Interaction of Indole Derivatives
Indole DerivativeMode of DNA InteractionKey Structural Features for Interaction
Indole-3-propionic acidGroove binding (A-T rich minor groove). mdpi.comCarboxyl group and NH group of the indole ring form hydrogen bonds. mdpi.com
Bis-indole quinolinesG-quadruplex DNA stabilization. rsc.orgMacrocyclic structure enhances selectivity for G4 DNA over dsDNA. rsc.org
3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-oneDNA binding. nih.govBasic side chain and free amino group. nih.gov

Mechanistic Studies of DNA Adduct Formation

The formation of covalent adducts between a chemical compound and DNA is a significant event that can lead to mutations and initiate carcinogenesis if not repaired. nih.gov This process involves the reaction of an electrophilic form of a chemical with nucleophilic sites on DNA bases. researchgate.net

While no studies have directly implicated this compound in DNA adduct formation, the indoline moiety is structurally related to indole, a component of various known genotoxic compounds. For instance, heterocyclic aromatic amines (HAAs) that contain an indole-like structure, such as 2-amino-9H-pyrido[2,3-b]indole (AαC), are known to form DNA adducts after metabolic activation. nih.gov Studies on AαC have identified the formation of specific adducts, such as N2-(deoxyguanin-8-yl)-2-amino-9H-pyrido[2,3-b]indole, in various tissues following oral administration. nih.gov Similarly, indole glucosinolates found in Brassicales vegetables can be metabolized into reactive intermediates that form DNA adducts in the liver and large intestine. researchgate.net These findings suggest that the indoline ring system possesses the potential to be metabolically activated to an electrophilic state capable of covalently binding to DNA, a hypothesis that would require specific investigation for this compound.

Analysis of DNA Conformation Alterations upon Interaction

Beyond covalent modification, small molecules can interact with DNA non-covalently, leading to significant alterations in its three-dimensional structure. These interactions, which include intercalation between base pairs and binding within the major or minor grooves, can affect DNA replication and transcription. mdpi.com The predominant conformation of DNA under physiological conditions is the B-form, a right-handed double helix. mdpi.com

Research into indole derivatives has provided insights into their ability to modulate DNA conformation. Experimental and theoretical studies suggest that some indole derivatives preferentially bind in the minor groove of the DNA double helix. researchgate.net More dramatically, recent research has shown that incorporating indole-tagged nucleotides directly into DNA can induce a profound conformational shift from the typical right-handed B-form to a left-handed Z-like conformation under physiological conditions. biorxiv.orgbiorxiv.org This change is significant as the transition to Z-DNA is a natural biological process thought to play a role in gene regulation. The ability of the indole moiety to induce such a change highlights its potential to significantly influence DNA structure and function. biorxiv.org Therefore, it is plausible that the indoline portion of this compound could facilitate non-covalent interactions with DNA, potentially leading to localized conformational changes.

Enzymatic Inhibition Mechanisms Relevant to Thiomorpholine Derivatives

The thiomorpholine scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active compounds. researchgate.netjchemrev.com Derivatives of thiomorpholine have demonstrated the ability to selectively inhibit various enzymes, making them attractive for drug development. researchgate.netjchemrev.com

Thiomorpholine-containing molecules have been identified as inhibitors of several key enzymes, including:

Squalene synthase: Inhibition of this enzyme is a mechanism for reducing cholesterol formation. jchemrev.comnih.gov

Urease: Several thiomorpholine derivatives show good inhibitory activity against this enzyme. jchemrev.comjchemrev.com

Acetylcholinesterase: Moderate inhibition has been observed for certain compounds from the thiomorpholine series. jchemrev.comjchemrev.com

Dipeptidyl peptidase IV (DPP-IV): This enzyme is a target for the treatment of type 2 diabetes. jchemrev.com

Tumor necrosis factor-α-converting enzyme (TACE): Thiomorpholine sulfonamide hydroxamates have been developed as inhibitors of TACE for anti-inflammatory applications. researchgate.net

Active Site Binding and Catalytic Inhibition of Target Enzymes

The most direct mechanism of enzyme inhibition involves the binding of a molecule to the enzyme's active site, the region responsible for catalysis. This binding event physically blocks the substrate from accessing the site, thereby preventing the chemical reaction.

Computational and experimental studies have elucidated how thiomorpholine derivatives can achieve active site inhibition. Molecular docking studies of morpholine (B109124) derivatives, which are structurally similar to thiomorpholines, revealed that a cyclic thioamide group could interact directly with the catalytic aspartic acid residues in the active site of BACE1, an enzyme implicated in Alzheimer's disease. nih.gov Similarly, computational models for a thiomorpholine-based TACE inhibitor showed the compound binding to the agonist binding site of the enzyme. jchemrev.com These models suggest that the thiomorpholine ring's position can be modified to improve ligand characteristics without significantly losing inhibitory activity. jchemrev.com The indoline portion of the target compound also has precedent for active site binding, as indolin-2-one derivatives have been shown to bind to the active site of cyclin-dependent kinase 2 (CDK-2). mdpi.com

Table 1: Examples of Enzymatic Inhibition by Thiomorpholine and Related Scaffolds
Compound ClassTarget EnzymeMechanism/Interaction SiteTherapeutic Area
Thiomorpholine DerivativesSqualene SynthaseActive Site InhibitionHypercholesterolemia
Thiomorpholine Sulfonamide HydroxamatesTACEAgonist Binding SiteInflammation
Morpholine ThioamidesBACE1Catalytic Aspartic Acid ResiduesAlzheimer's Disease
Indolin-2-one DerivativesCDK-2Active Site InhibitionCancer
Thiomorpholine DerivativesUreaseNot SpecifiedInfections

Allosteric Modulation of Enzyme Activity

Allosteric modulation represents a more subtle form of regulation. longdom.org An allosteric modulator binds to a site on the enzyme distinct from the active site, known as an allosteric or regulatory site. wikipedia.org This binding induces a conformational change in the protein that alters the shape of the active site, thereby modifying the enzyme's activity. longdom.orgwikipedia.org Modulators can be positive (activators) or negative (inhibitors). wikipedia.org

This mechanism allows for fine-tuned control of biological processes, offering greater specificity and potentially fewer side effects compared to active-site inhibitors. longdom.org While the current literature does not provide specific examples of thiomorpholine derivatives acting as allosteric modulators, the structural diversity of heterocyclic scaffolds makes this a plausible mechanism of action. The ability to bind to pockets on a protein surface that are not the primary active site is a key feature of many small molecule drugs, and the potential for derivatives of this compound to act via allosteric modulation remains an open area for future investigation.

Receptor Binding and Downstream Signaling Pathway Modulation

Many therapeutic agents exert their effects by binding to cellular receptors, initiating a cascade of intracellular events known as a signaling pathway. G-protein coupled receptors (GPCRs) are a major class of such receptors. nih.gov The binding of a ligand (agonist) to a GPCR induces a conformational change in the receptor. nih.gov This change facilitates the activation of an associated intracellular G-protein, which then dissociates into its Gα and Gβγ subunits. nih.gov These subunits, in turn, modulate the activity of various effector proteins, such as adenylyl cyclase, leading to changes in the concentration of second messengers like cyclic AMP (cAMP). nih.gov

These signaling pathways are complex and can be modulated in different ways. For example, the concept of "biased agonism" describes how some ligands can preferentially activate one downstream signaling pathway over another, allowing for the separation of desired therapeutic effects from adverse side effects. nih.gov The specific interactions between a ligand and the amino acid residues within the receptor's binding pocket are critical for determining which signaling pathways are activated. frontiersin.org

While no specific receptor target has been identified for this compound, the general principles of receptor pharmacology would apply if it or its derivatives were found to interact with a GPCR. Its binding affinity, efficacy, and potential for biased agonism would determine its ultimate physiological effect, modulating everything from neurotransmission to immune responses depending on the specific receptor and cell type involved. nih.govnih.gov

Future Research Directions and Advanced Methodological Applications

Development of Novel and Efficient Synthetic Strategies for Complex Heterocyclic Systems

One promising strategy for the synthesis of 4-(Indolin-2-ylmethyl)thiomorpholine could involve a reductive amination reaction between indoline-2-carbaldehyde and thiomorpholine (B91149). This method is widely used for the formation of C-N bonds and is known for its efficiency and functional group tolerance. rsc.org Alternatively, the alkylation of thiomorpholine with a 2-(halomethyl)indoline derivative could provide another direct route to the target compound.

Future advancements in this area will likely focus on the use of novel catalytic systems to improve the efficiency and selectivity of these reactions. For instance, the development of enantioselective methods would be crucial for accessing specific stereoisomers of this compound, which may exhibit distinct biological activities.

Furthermore, the application of continuous flow synthesis offers a scalable and potentially safer method for the production of this and related compounds. nih.gov Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity, and can be particularly advantageous for reactions involving hazardous intermediates. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RouteKey ReactionPotential AdvantagesPotential Challenges
Reductive AminationReaction of indoline-2-carbaldehyde with thiomorpholine in the presence of a reducing agent.High efficiency, good functional group tolerance, readily available starting materials.Potential for over-alkylation, may require optimization of reaction conditions.
Nucleophilic SubstitutionAlkylation of thiomorpholine with a 2-(halomethyl)indoline derivative.Direct formation of the C-N bond, can be a high-yielding reaction.Availability and stability of the 2-(halomethyl)indoline precursor.
Mannich-type ReactionA multi-component reaction involving an indoline (B122111) precursor, formaldehyde (B43269), and thiomorpholine.Atom economy, step efficiency, potential for diversity-oriented synthesis. mdpi.comControl of regioselectivity and potential for side product formation.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be leveraged to design and optimize novel molecular scaffolds with desired pharmacological properties, significantly accelerating the drug development process.

For a scaffold such as this compound, AI and ML algorithms can be employed to predict a range of properties, including biological activity against various targets, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity. By training these models on large datasets of known molecules, it is possible to generate new derivatives of this compound with a higher probability of success.

Generative models, a subset of AI, can even design entirely new molecules based on a set of desired parameters. This approach could be used to explore the chemical space around the this compound core, identifying novel analogs with improved potency and selectivity.

Table 2: Predicted Physicochemical and ADMET Properties of Hypothetical this compound Analogs Using In Silico Tools

Compound IDModificationPredicted LogPPredicted Aqueous Solubility (mg/mL)Predicted Blood-Brain Barrier PermeationPredicted hERG Inhibition
Ref-001Unsubstituted2.80.15HighLow risk
Mod-0015-Fluoro on indoline3.10.12HighLow risk
Mod-0024-Methoxy on indoline2.60.18MediumLow risk
Mod-003N-Acetyl on indoline2.10.25LowLow risk

Advanced In Vitro Biological System Integration for Molecular Interaction Profiling

To comprehensively understand the biological effects of this compound and its derivatives, it is essential to move beyond traditional in vitro assays. The integration of advanced biological systems can provide a more accurate and detailed profile of a molecule's interactions within a biological context.

High-throughput screening (HTS) technologies allow for the rapid testing of thousands of compounds against a panel of biological targets. This can help to identify the primary targets of this compound and uncover any potential off-target effects early in the discovery process.

Cell-based assays using engineered cell lines or primary cells can provide valuable information on the compound's effects on cellular signaling pathways and functions. For example, assays could be designed to investigate the anti-inflammatory or anti-cancer properties of this scaffold, given that both indoline and thiomorpholine derivatives have shown activity in these areas. jchemrev.comnih.gov

More recently, the development of organ-on-a-chip and 3D cell culture models offers a more physiologically relevant environment for testing drug candidates. These systems can mimic the complex architecture and function of human tissues and organs, providing more predictive data on a compound's efficacy and toxicity before moving into preclinical animal studies.

Table 3: Overview of Advanced In Vitro Systems for Molecular Profiling

In Vitro SystemDescriptionApplication for this compound
High-Throughput Screening (HTS)Automated screening of large compound libraries against specific biological targets.Primary target identification and selectivity profiling.
High-Content Imaging (HCI)Automated microscopy and image analysis to study cellular effects of compounds.Assessment of cytotoxicity, apoptosis, and effects on cellular morphology.
Organ-on-a-ChipMicrofluidic devices that mimic the structure and function of human organs.More accurate prediction of human efficacy and toxicity.
3D Spheroid CulturesThree-dimensional cell aggregates that better represent in vivo tissue.Evaluation of anti-cancer activity in a tumor-like microenvironment.

Exploration of Conformational Dynamics and Allosteric Modulation in Protein-Ligand Systems

The biological activity of a molecule is not solely determined by its chemical structure but also by its three-dimensional shape and flexibility. The study of conformational dynamics—the way a molecule changes its shape over time—is crucial for understanding how it interacts with its biological target.

For this compound, computational methods such as molecular dynamics (MD) simulations can be used to explore its conformational landscape and identify the most stable and biologically relevant shapes. These simulations can also provide insights into how the molecule binds to a target protein and the key interactions that stabilize the complex.

Furthermore, the concept of allosteric modulation is gaining increasing attention in drug discovery. Allosteric modulators bind to a site on a protein that is distinct from the primary binding site, causing a conformational change that alters the protein's activity. Investigating the potential for this compound to act as an allosteric modulator could open up new therapeutic possibilities.

Table 4: Techniques for Studying Conformational Dynamics

TechniquePrincipleInformation Gained
X-ray CrystallographyDiffraction of X-rays by a crystalline sample to determine the 3D atomic structure.High-resolution static structure of the molecule or protein-ligand complex.
Nuclear Magnetic Resonance (NMR) SpectroscopyExploits the magnetic properties of atomic nuclei to provide information about molecular structure and dynamics.Information on molecular conformation and flexibility in solution.
Molecular Dynamics (MD) SimulationsComputational method that simulates the movement of atoms and molecules over time.Insights into conformational changes, binding pathways, and protein-ligand interactions.

Multi-Target Ligand Design Principles and Network Pharmacology Approaches

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The traditional "one target, one drug" approach may not be effective for these conditions. Multi-target ligand design aims to create single molecules that can modulate multiple targets simultaneously, potentially leading to more effective and safer therapies.

The this compound scaffold, combining two biologically relevant moieties, is an excellent starting point for the design of multi-target ligands. jchemrev.comjchemrev.comresearchgate.net For example, by modifying the substituents on the indoline and thiomorpholine rings, it may be possible to develop compounds that inhibit both kinases and other enzymes involved in cancer progression.

Table 5: Potential Multi-Target Applications for this compound Derivatives

Therapeutic AreaPotential Target CombinationRationale
OncologyKinase A and Kinase BInhibition of multiple signaling pathways involved in tumor growth and proliferation.
InflammationCyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)Dual inhibition of key enzymes in the inflammatory cascade for a broader anti-inflammatory effect. nih.gov
Neurodegenerative DiseasesMonoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE)Addressing multiple pathological aspects of diseases like Parkinson's and Alzheimer's.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.